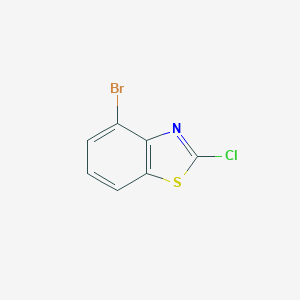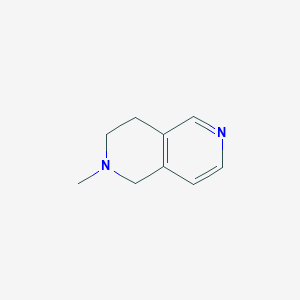
2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine (MTHN) is a heterocyclic compound that has been extensively studied for its potential use in medicinal chemistry. It is a bicyclic nitrogen-containing compound that is structurally similar to quinolines and isoquinolines. MTHN has been found to exhibit a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory effects.
作用機序
The exact mechanism of action of 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine is not fully understood. However, it has been suggested that 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine exerts its biological effects by inhibiting the activity of several enzymes, including topoisomerase II and protein kinase C. Topoisomerase II is involved in DNA replication and repair, while protein kinase C is involved in cell proliferation and survival. By inhibiting the activity of these enzymes, 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine may disrupt cell growth and division, leading to antiviral and antitumor effects.
Biochemical and Physiological Effects:
2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the replication of several viruses, including influenza A virus, herpes simplex virus, and human immunodeficiency virus. 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has also been found to exhibit antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are involved in cell proliferation and survival.
実験室実験の利点と制限
2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has also been found to exhibit a wide range of biological activities, making it a versatile compound for use in medicinal chemistry. However, there are also limitations to the use of 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine in lab experiments. It has been found to be toxic at high concentrations, and its mechanism of action is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine. One area of research is the development of 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine derivatives with improved biological activity and reduced toxicity. Another area of research is the elucidation of the mechanism of action of 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine, which may lead to the development of new drugs for the treatment of viral infections and cancer. Additionally, 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine may have potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular disease. Overall, the potential of 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine as a therapeutic agent warrants further investigation and research.
合成法
2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydro-β-carboline intermediate, which is then cyclized to form 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine. The Bischler-Napieralski reaction involves the condensation of an amine with a carbonyl compound, followed by cyclization to form 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine. The Skraup reaction involves the condensation of aniline with a ketone or aldehyde in the presence of a catalyst to form a quinoline intermediate, which is then reduced to form 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine.
科学的研究の応用
2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory effects. 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has been shown to inhibit the replication of several viruses, including influenza A virus, herpes simplex virus, and human immunodeficiency virus. It has also been found to exhibit antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are involved in cell proliferation and survival.
特性
CAS番号 |
186966-72-3 |
|---|---|
分子式 |
C9H12N2 |
分子量 |
148.2 g/mol |
IUPAC名 |
2-methyl-3,4-dihydro-1H-2,6-naphthyridine |
InChI |
InChI=1S/C9H12N2/c1-11-5-3-8-6-10-4-2-9(8)7-11/h2,4,6H,3,5,7H2,1H3 |
InChIキー |
GVFLVRHBRAMVAW-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)C=CN=C2 |
正規SMILES |
CN1CCC2=C(C1)C=CN=C2 |
同義語 |
2,6-Naphthyridine,1,2,3,4-tetrahydro-2-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B65094.png)
![Benzo[d]oxazol-5-ol](/img/structure/B65095.png)
![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)
![2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-](/img/structure/B65100.png)
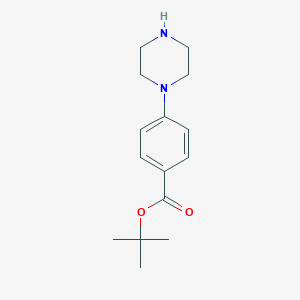


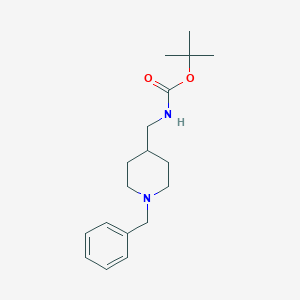
![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)


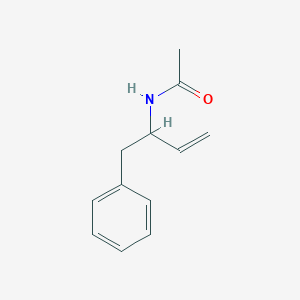
![(6-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B65121.png)
